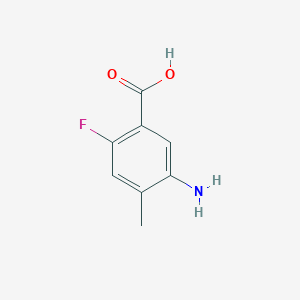

5-Amino-2-fluoro-4-methylbenzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFQESCOAFBXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 2 Fluoro 4 Methylbenzoic Acid and Its Derivatives

Precursor Synthesis and Regioselective Functionalization Strategies

The assembly of the 5-Amino-2-fluoro-4-methylbenzoic acid scaffold hinges on the sequential and regioselective installation of its four distinct functional groups. The order of these transformations is critical, as the electronic and steric properties of the substituents already present on the ring dictate the position of subsequent additions.

Amination Reactions: Direct and Indirect Approaches

The introduction of the amino group at the C5 position can be achieved through various methods, which can be broadly categorized as direct or indirect.

Direct Amination: This approach involves the formation of a C-N bond directly on a C-H bond of the aromatic ring. Recent advances in catalysis have enabled direct amination of aromatic C-H bonds using free amines, offering a more efficient and environmentally friendly strategy. nih.gov These methods often employ photoredox or electrocatalysts to facilitate the cross-dehydrogenative coupling between an aromatic C-H bond and an amine N-H bond. nih.gov For benzoic acid derivatives, carboxylate-directed C-H activation presents a powerful tool for achieving high regioselectivity, typically favoring the position ortho to the carboxylic acid. nih.gov However, achieving substitution at the meta position, as required for the C5 amino group relative to the C1 carboxyl group, often requires alternative strategies or precursors where electronic effects from other substituents guide the amination.

Indirect Amination: Indirect methods are more traditional and widely used. The most common indirect approach is the reduction of a nitro group. This strategy involves the nitration of a suitable precursor, followed by reduction to the corresponding amine. The nitration of benzoic acid derivatives typically yields the meta-nitro product, which, upon reduction, would place the amino group at the desired C5 position relative to the future carboxylic acid group. orgsyn.org Another indirect route is reductive amination, which involves reacting a ketone or aldehyde with an amine to form an imine, which is then reduced. masterorganicchemistry.com However, this method is less common for introducing an amino group directly onto an aromatic ring. masterorganicchemistry.com

| Amination Method | Description | Key Features |

| Direct C-H Amination | Formation of a C-N bond by activating a C-H bond on the aromatic ring, often using transition metal or photoredox catalysts. nih.govresearchgate.net | High atom economy; regioselectivity can be challenging and is often directed by existing functional groups. nih.gov |

| Reduction of Nitro Group | Introduction of a nitro group via electrophilic aromatic substitution, followed by reduction to an amine using reagents like H₂/Pd/C, Sn/HCl, or Fe/HCl. orgsyn.orgchemicalbook.com | Well-established and reliable; regioselectivity of nitration is predictable based on directing effects of other substituents. |

| Reductive Deamination | An indirect method involving the conversion of an existing amine to a sulfonamide, followed by amination and elimination to remove the original amino group, useful in multi-step synthesis for manipulating substituent patterns. acs.org | Useful for removing a directing group after it has served its purpose. |

Fluorination Reactions: Electrophilic and Nucleophilic Methods

Introducing a fluorine atom onto an aromatic ring can be accomplished via electrophilic or nucleophilic pathways. The choice of method depends on the nature of the substrate and the desired regioselectivity.

Electrophilic Fluorination: This method involves the reaction of an electron-rich aromatic ring (a nucleophile) with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used due to their stability and effectiveness. wikipedia.org The regioselectivity is governed by the electronic properties of the substituents on the ring. For the synthesis of the target molecule, an electrophilic fluorination would need to be directed to the C2 position. This can be challenging and may require a strongly activating directing group at the C1 or C3 position. Palladium-catalyzed C-H fluorination protocols have also been developed, sometimes showing a preference for the ortho position of a directing group. beilstein-journals.org

Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) is another powerful method for introducing fluorine. This reaction requires an electron-deficient aromatic ring with a good leaving group (e.g., -Cl, -Br, -NO₂) positioned ortho or para to a strong electron-withdrawing group. A source of fluoride (B91410) ions, such as KF or CsF, displaces the leaving group. researchgate.net A well-known example is the Halex reaction. researchgate.net Another approach is the Balz-Schiemann reaction, where an arylamine is converted to a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride. researchgate.net This could be a viable strategy starting from a 2-aminobenzoic acid precursor.

| Fluorination Method | Fluorine Source | Mechanism | Typical Substrate |

| Electrophilic | Reagents with N-F bonds (e.g., Selectfluor®, NFSI) wikipedia.org | Electrophilic Aromatic Substitution | Electron-rich aromatic rings |

| Nucleophilic (SNAr) | Fluoride salts (e.g., KF, CsF) umn.edu | Nucleophilic Aromatic Substitution | Electron-poor aromatic rings with a good leaving group |

| Nucleophilic (Balz-Schiemann) | Diazonium tetrafluoroborate (formed in situ) researchgate.net | Thermal decomposition of diazonium salt | Aromatic amines |

Methyl Group Introduction and Modification

The methyl group at the C4 position is typically introduced by starting with a precursor that already contains this substituent in the correct position. For example, a synthesis could commence from m-fluorotoluene or a related toluene (B28343) derivative. google.com

Strategies for introducing a methyl group onto an aromatic ring include:

Friedel-Crafts Alkylation: This classic method uses an alkyl halide (e.g., methyl iodide) and a Lewis acid catalyst. However, it is prone to issues like polyalkylation and carbocation rearrangements, and the presence of deactivating groups (like a future carboxylic acid or nitro group) can inhibit the reaction.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to form a C-C bond between an aryl halide and an organometallic methylating agent.

Modification of the methyl group is also a key strategy. The methyl group can serve as a precursor to the carboxylic acid function via oxidation.

Carboxylic Acid Group Formation and Derivatization

The carboxylic acid group is a defining feature of the target molecule and can be introduced at various stages of the synthesis. numberanalytics.com

Common methods include:

Oxidation of an Alkyl Side-Chain: A highly reliable method involves the oxidation of a benzylic carbon. libretexts.org An existing methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgsavemyexams.com This reaction requires the benzylic carbon to have at least one hydrogen atom. youtube.com

Carboxylation of an Organometallic Intermediate: This involves converting an aryl halide into a Grignard reagent or an organolithium compound. libretexts.org This nucleophilic species then reacts with carbon dioxide (CO₂) in an electrophilic attack, followed by acidic workup to yield the carboxylic acid. libretexts.org This method is useful but requires compatibility with other functional groups present in the molecule.

Hydrolysis of a Nitrile: An aryl nitrile (Ar-CN) can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. The nitrile group itself can be introduced via a Sandmeyer reaction from an aniline (B41778) or by nucleophilic substitution of an aryl halide with a cyanide salt.

Esterification and Amidation Routes

Once the this compound core is synthesized, the carboxylic acid group can be derivatized, most commonly through esterification or amidation.

Ester Formation (e.g., Methyl Ester Synthesis)

Esterification is a fundamental reaction for modifying the carboxylic acid group, often used for purification, as a protecting group, or to create derivatives with different properties. The synthesis of the corresponding methyl ester, Methyl 5-amino-2-fluoro-4-methylbenzoate, is a common derivatization.

Acid-Catalyzed Esterification (Fischer Esterification): This is a classic method involving the reaction of the carboxylic acid with an alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Catalysis with Solid Acids: To simplify product purification and catalyst recovery, solid acid catalysts have been developed for esterification reactions. Zirconium-based solid acids, for example, have shown good activity in catalyzing the reaction between various benzoic acids and methanol. mdpi.com

Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid can be reacted with an alkyl halide like methyl iodide in a nucleophilic substitution reaction to form the ester.

Amide Bond Formation: Coupling Reagents and Conditions (e.g., DCC, HOBt)

The formation of an amide bond from this compound necessitates the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Direct reaction between the carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction, forming a highly unreactive carboxylate salt. rsc.org To overcome this, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group.

Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for this purpose. luxembourg-bio.com The mechanism of DCC-mediated amide bond formation involves the initial reaction of the carboxylic acid with DCC to form an O-acylisourea intermediate. libretexts.orgyoutube.com This intermediate is highly reactive and can then be attacked by the amine to form the desired amide. A significant byproduct of this reaction is dicyclohexylurea (DCU), which is generally insoluble in common organic solvents and can be removed by filtration. luxembourg-bio.com

However, the use of DCC alone can lead to side reactions, including the formation of stable N-acylurea byproducts and epimerization, particularly when the carboxylic acid has a stereocenter at the α-position. rsc.org To mitigate these issues and improve reaction efficiency, additives are often used in conjunction with DCC. One of the most common and effective additives is 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.comyoutube.com

HOBt intercepts the O-acylisourea intermediate to form an active OBt ester. luxembourg-bio.com This ester is more reactive than the O-acylisourea and less prone to side reactions. The subsequent reaction of the OBt active ester with the amine proceeds smoothly to yield the amide with higher yields and reduced levels of epimerization. rsc.orgluxembourg-bio.com For instance, in peptide synthesis, the addition of HOBt has been shown to dramatically reduce the level of epimerization from as high as 35% to just 1.5%. luxembourg-bio.com

| Reagent/Additive | Abbreviation | Function | Key Byproduct |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Activates carboxylic acid to form an O-acylisourea intermediate. libretexts.org | Dicyclohexylurea (DCU) luxembourg-bio.com |

| 1-Hydroxybenzotriazole | HOBt | Additive used with DCC to suppress side reactions, reduce racemization, and increase reaction rates. rsc.orgluxembourg-bio.com | - |

| Diisopropylcarbodiimide | DIC | Similar to DCC but generates a more soluble urea (B33335) byproduct. rsc.org | Diisopropylurea |

| 1-Hydroxy-7-azabenzotriazole | HOAt | A more efficient additive than HOBt, providing higher yields and lower epimerization. rsc.org | - |

Reaction Mechanism Elucidation in Synthetic Transformations

Mechanistic Studies of Direct Amination Pathways

The introduction of the amino group onto the aromatic ring of a precursor to this compound can potentially be achieved through direct amination. One plausible synthetic route involves the amination of 5-fluoro-2-methylbenzoic acid. smolecule.com Mechanistically, such transformations on aromatic rings can proceed through several pathways, often influenced by the substrate's electronic properties and the reaction conditions.

For fluoroaromatic compounds, a common mechanism for amination is nucleophilic aromatic substitution (SNAr). This pathway is favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). wikipedia.org The SNAr mechanism involves a two-step process:

Addition of the Nucleophile: The amine (or its conjugate base, the amide) attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups helps to delocalize the negative charge of this intermediate, thereby stabilizing it and lowering the activation energy for its formation. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the fluoride ion.

In the context of 5-fluoro-2-methylbenzoic acid, the carboxylic acid group can act as a moderate electron-withdrawing group, potentially facilitating this reaction. Substitution of a fluoro group with lithioamides under mild conditions has been observed in unprotected 2-fluorobenzoic acids. researchgate.net

Alternatively, transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide another powerful method for forming C-N bonds. While not a "direct" amination in the sense of using ammonia (B1221849) without a catalyst, these reactions are highly effective. The mechanism typically involves an oxidative addition of the aryl halide to a low-valent metal catalyst (commonly palladium), followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the catalyst.

Investigation of Fluorination Reaction Mechanisms

The introduction of a fluorine atom onto an aromatic ring, a key step in the synthesis of this compound, is often accomplished through electrophilic fluorination. smolecule.com This process involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org

The precise mechanism of electrophilic fluorination is a subject of ongoing investigation and can be controversial. wikipedia.org Two primary pathways are generally considered:

SN2-type Mechanism: In this pathway, the aromatic ring acts as a nucleophile and directly attacks the electrophilic fluorine atom of the fluorinating agent, displacing the nitrogen-containing leaving group in a concerted step. Evidence supporting the SN2 mechanism includes kinetic studies and the observation that different carbon-centered nucleophiles (like Grignard reagents and organolithiums) with varying tendencies for single-electron transfer (SET) can give similar product yields. wikipedia.org

Single-Electron Transfer (SET) Mechanism: An alternative mechanism involves an initial single-electron transfer from the electron-rich aromatic ring to the fluorinating agent. This generates a radical cation and a fluorine radical. Subsequent combination of these species leads to the fluorinated product. nih.gov The likelihood of a SET mechanism increases with the electron-donating ability of the aromatic substrate and the oxidizing potential of the fluorinating agent. Some palladium-catalyzed fluorinations are proposed to proceed through a SET pathway. nih.gov

For a precursor to this compound, the existing substituents (e.g., an amino or a protected amino group, and a methyl group) are electron-donating and would activate the ring towards electrophilic attack, making electrophilic fluorination a viable synthetic strategy. The regioselectivity of the fluorination would be directed by these activating groups.

| Reagent | Abbreviation | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. wikipedia.org |

| Selectfluor® | F-TEDA-BF4 | A cationic N-F reagent known for its high reactivity and ease of handling. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful N-F fluorinating agent. wikipedia.org |

Analysis of Nucleophilic Substitution at the Fluorine Atom

The fluorine atom in this compound can potentially be displaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) reaction. The feasibility of this reaction is largely dictated by the electronic nature of the aromatic ring. wikipedia.org SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged Meisenheimer complex formed during the reaction. wikipedia.org

In the case of this compound, the substituents on the ring are a mix of electron-donating and electron-withdrawing groups.

Amino group (-NH2): A strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect).

Methyl group (-CH3): A weak electron-donating group through induction (+I effect) and hyperconjugation.

Carboxylic acid group (-COOH): An electron-withdrawing group through both resonance (-R effect) and induction (-I effect).

The fluorine atom is ortho to the carboxylic acid group (EWG) and meta to the amino group (EDG). The para position relative to the fluorine is occupied by the amino group. The strong electron-donating nature of the amino group, particularly at the para position, increases the electron density of the ring and deactivates it towards nucleophilic attack. This makes the displacement of the fluorine atom via a traditional SNAr mechanism challenging under standard conditions. nih.gov

However, under specific conditions, such as the use of very strong nucleophiles or photoredox catalysis, nucleophilic substitution on electron-rich fluoroarenes can be achieved. nih.gov For instance, organic photoredox catalysis can enable the defluorination of unactivated fluoroarenes by generating a cation radical, which makes the aromatic ring susceptible to nucleophilic attack. nih.gov

Interestingly, in SNAr reactions, fluoride is an excellent leaving group despite the high strength of the C-F bond. This is because the rate-determining step is the nucleophilic attack on the ring to form the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. The high electronegativity of fluorine helps to polarize the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial attack. youtube.commasterorganicchemistry.com

Mechanistic Aspects of Oxidation and Reduction Reactions on Functional Groups

The functional groups present in this compound and its precursors—the methyl, amino, and carboxylic acid groups—can undergo various oxidation and reduction reactions.

Oxidation of the Methyl Group: The methyl group on the aromatic ring can be oxidized to a carboxylic acid. A common and powerful oxidizing agent for this transformation is potassium permanganate (KMnO4). youtube.com The mechanism of this reaction is complex and involves multiple steps. It is believed to proceed via a radical mechanism, initiated by the abstraction of a benzylic hydrogen atom by the permanganate ion. This generates a benzyl (B1604629) radical, which is then further oxidized. The reaction proceeds through intermediate stages, including the formation of a manganese ester, and ultimately yields the corresponding benzoic acid after an acidic or basic workup. The presence of other substituents on the ring can influence the reaction rate and yield.

Reduction of a Nitro Group to an Amino Group: A common synthetic strategy for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. youtube.com This is a key transformation in the synthesis of many aromatic amines. The reduction of a nitro group to an amine can be achieved using various reagents and conditions.

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. researchgate.net The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Metal-Acid Systems: Classic methods include the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring at each stage of the reduction.

Oxidation of the Amino Group: The amino group itself is susceptible to oxidation. The oxidation of aminobenzoic acids can be complex, potentially leading to the formation of nitroso, nitro, or polymeric compounds. For example, the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase proceeds through a free radical mechanism. nih.gov The specific products and pathways depend heavily on the oxidizing agent and the reaction conditions. In synthetic applications, it is often necessary to protect the amino group (e.g., by acylation to form an amide) before carrying out oxidation reactions on other parts of the molecule to prevent its undesired transformation.

Chemical Transformations and Derivatization Strategies of the 5 Amino 2 Fluoro 4 Methylbenzoic Acid Scaffold

Modification of the Amino Group

The nucleophilic character of the aromatic amino group allows for a variety of chemical reactions, enabling the introduction of diverse substituents and the formation of new functional groups.

The reaction of the amino group of the benzoic acid scaffold with acylating agents, such as acid chlorides or anhydrides, is a fundamental method for the formation of amide bonds. This transformation is widely employed in organic synthesis to introduce a vast range of functionalities. The direct amidation of carboxylic acids can also be achieved using coupling agents or through catalyzed reactions. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of various aromatic and aliphatic carboxylic acids with amines, proceeding in good to excellent yields. rsc.orgrsc.org This protocol is efficient for both electron-donating and electron-withdrawing groups on the benzoic acid ring. rsc.org The reaction typically involves heating the carboxylic acid and amine in a suitable solvent like toluene (B28343) in the presence of the catalyst. rsc.org

Table 1: Representative Acylation Reaction

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield |

|---|

The condensation of the primary amino group with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. nih.govijmcmed.orgsemanticscholar.org This reaction typically proceeds via a nucleophilic addition mechanism to form a carbinolamine intermediate, which then dehydrates to yield the imine. ijmcmed.org The formation of the azomethine group (-C=N-) is often catalyzed by acid or base and can be performed under various conditions, including conventional heating or microwave irradiation. semanticscholar.organalis.com.my Microwave-assisted synthesis has been reported to lead to higher yields in significantly shorter reaction times compared to conventional methods. analis.com.my Schiff bases are versatile intermediates in organic synthesis and are recognized for their broad range of applications. saspublishers.com

Table 2: Representative Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Method | Solvent | Yield |

|---|---|---|---|---|

| 4-amino-2-methylbenzoic acid | 4-formylbenzoic acid | Microwave (360 W, 5 min) | Acetone | 94% |

Aromatic amines can undergo various oxidative transformations. While specific examples involving the 5-amino-2-fluoro-4-methylbenzoic acid scaffold are not detailed in the provided research, general oxidative reactions of arylamines can lead to the formation of nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions. These transformations can be valuable for introducing new functional groups or for polymerization reactions. For example, the synthesis of 2-Fluoro-4-nitrobenzoic acid has been achieved through the oxidation of 2-fluoro-4-nitrotoluene (B45272) using potassium permanganate (B83412), demonstrating a method for introducing a nitro group to a related scaffold. researchgate.net

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Esterification of the carboxylic acid group is a common strategy for producing intermediates and building diverse compound libraries. The methyl ester of this compound is a known derivative. smolecule.comrosewachem.com A widely used method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.comorgsyn.org Another effective method involves the use of trimethylchlorosilane in methanol, which allows for the preparation of amino acid methyl esters under mild, room-temperature conditions, often resulting in good to excellent yields. mdpi.com These ester derivatives can serve as protected forms of the carboxylic acid or as key intermediates for further functionalization. smolecule.com

Table 3: Representative Esterification Reaction

| Reactant | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-chloro-4-fluoro-5-nitrobenzoic acid | CH₃OH, H₂SO₄ | Reflux, 6h | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 86% (after subsequent reduction) |

To enhance the electrophilicity of the carboxyl carbon for nucleophilic acyl substitution, the carboxylic acid can be converted into more reactive derivatives such as acid halides or anhydrides. Acid fluorides, for instance, have been used in peptide synthesis and are known to be more stable to hydrolysis than acid chlorides while still reacting readily with nucleophiles like amines. researchgate.net The conversion to an acid chloride is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com These activated intermediates are not typically isolated but are used in situ to react with nucleophiles, such as alcohols or amines, to form esters or amides, respectively. This two-step procedure is a cornerstone of organic synthesis for constructing these crucial linkages. google.comnih.gov

Table 4: Representative Conversion to Acid Halide for Amide Synthesis

| Starting Material | Activating Reagent | Nucleophile | Product |

|---|---|---|---|

| N-protected Amino Acid | Cyanuric fluoride (B91410) | Amine | Dipeptide |

Decarboxylation Pathways and Derivatives

The decarboxylation of aromatic carboxylic acids, including derivatives of this compound, is a significant transformation that typically requires thermal or catalytic conditions to proceed. This process involves the removal of the carboxyl group as carbon dioxide (CO₂), leading to the formation of an aniline (B41778) derivative. For the this compound scaffold, the primary derivative resulting from decarboxylation is 4-Fluoro-3-methylaniline.

The reaction is generally facilitated by heating, often in the presence of a catalyst. Copper and its salts (CuO, Cu₂O) are frequently employed as effective catalysts for the decarboxylation of benzoic acids, particularly in high-boiling point solvents like quinoline (B57606) or N-methyl-2-pyrrolidone. patentcut.comwikipedia.org The mechanism for the decarboxylation of aminobenzoic acids can be viewed as an electrophilic substitution reaction where a proton replaces the carboxyl group. rsc.org The presence of electron-donating groups, such as the amino group, on the aromatic ring can facilitate this substitution by increasing the electron density at the carbon atom attached to the carboxyl group. rsc.org

While specific studies on the decarboxylation of this compound are not extensively detailed, the principles governing related compounds suggest a viable pathway. The reaction can be inhibited by strong mineral acids where the amino group is protonated, reducing its electron-donating effect. researchgate.net Conversely, the reaction can proceed through the neutral form of the acid. researchgate.net The general transformation is outlined below:

General Decarboxylation Reaction:

This reaction typically requires heat and a copper catalyst.

The resulting product, 4-Fluoro-3-methylaniline, is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

| Starting Material | Reaction Type | Key Reagents/Conditions | Product |

| This compound | Decarboxylation | Heat, Copper catalyst (e.g., CuO), Quinoline | 4-Fluoro-3-methylaniline |

| Polyfluorobenzoic Acids | Decarboxylation | Cu, CuO, or Cu₂O; Quinoline or N-methyl-2-pyrrolidone | Polyfluorobenzenes |

| Anthranilic Acid | Acid-Catalyzed Decarboxylation | Aqueous mineral acid, Heat | Aniline |

Diversification via Fluorine Substitution Reactions

The fluorine atom at the C-2 position of the this compound scaffold offers a reactive site for diversification through Nucleophilic Aromatic Substitution (SNAr) reactions. In SNAr, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride ion. masterorganicchemistry.com

The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com In this scaffold, the carboxylic acid group (–COOH) acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. The highly electronegative fluorine atom itself also contributes to this activation by pulling electron density from the ring. masterorganicchemistry.com

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of derivatives. This strategy provides a transition-metal-free approach to forming new carbon-heteroatom bonds. nih.gov

Examples of Nucleophilic Aromatic Substitution:

C-N Bond Formation: Reaction with amines (primary or secondary) or their lithium amides can yield N-substituted anthranilic acid derivatives. nih.govresearchgate.net

C-O Bond Formation: Alcohols and phenols can serve as nucleophiles, typically in the presence of a base, to form ether linkages. nih.gov

C-S Bond Formation: Thiols can be used to introduce sulfur-containing moieties.

C-C Bond Formation: Organometallic reagents, such as Grignard or organolithium reagents, can also displace the fluorine, although this is less common and may require specific conditions. researchgate.net

Recent advancements have demonstrated that organic photoredox catalysis can enable the SNAr of unactivated and even electron-rich fluoroarenes under mild conditions, expanding the scope of possible transformations. nih.gov

| Nucleophile | Reagent Type | Resulting Functional Group | Product Class |

| R₂NH | Amine | -NR₂ | N-Aryl Anthranilic Acid Derivative |

| ROH | Alcohol | -OR | Aryl Ether Derivative |

| RSH | Thiol | -SR | Thioether Derivative |

| R-MgX | Grignard Reagent | -R | Alkyl/Aryl Substituted Benzoic Acid |

Ring System Annulation and Fused Ring Formation

The this compound framework serves as a versatile starting point for the synthesis of more complex, fused heterocyclic systems. These annulation strategies typically utilize the reactivity of the amino and carboxylic acid functional groups to build new rings onto the existing benzene (B151609) core.

Construction of Polycyclic Scaffolds incorporating the Benzoic Acid Framework

Ring annulation reactions that incorporate the benzoic acid structure are crucial for building complex molecular architectures found in many biologically active compounds. mdpi.com One prominent strategy involves the cascade annulation of aminobenzoic acids with other reagents to form fused ring systems. acs.org

For instance, palladium-catalyzed cascade annulation reactions of ortho-aminobenzoic acids with carbon monoxide, amines, and aldehydes have been developed to construct N-substituted 2,3-dihydroquinazolin-4(1H)-ones. acs.orgnih.gov While the subject compound is a meta-amino benzoic acid derivative, similar principles of multi-component reactions can be envisioned to create larger, more complex polycyclic scaffolds.

Another powerful method involves acid- or base-steered cascade cyclizations. For example, reactions between 2-acylbenzoic acids and isatoic anhydrides (which can be derived from aminobenzoic acids) can lead to the formation of diverse polycyclic systems like isobenzofuranones or isoindolobenzoxazinones, depending on the catalytic conditions (base or acid). nih.gov Such strategies demonstrate how simple precursors can be transformed into complex heterocyclic frameworks in a single pot. nih.gov

The synthesis of quinolone analogs can also be achieved through the cyclization of enamine derivatives, which can be prepared from aminobenzoic acid precursors. nih.gov These methods highlight the potential to construct elaborate scaffolds by leveraging the inherent reactivity of the aminobenzoic acid core.

Cyclization Reactions utilizing Adjacent Functional Groups

While the amino and carboxyl groups in this compound are not adjacent, intramolecular cyclization is a key strategy for forming fused rings from its derivatives. This often involves a preliminary reaction to install a new functional group adjacent to one of the existing groups, followed by a ring-closing step.

One classic example is the synthesis of benzoxazoles. This typically requires an ortho-aminophenol. A derivative of this compound could be chemically modified to introduce a hydroxyl group ortho to the amino group, which could then undergo cyclization with a carboxylic acid or its equivalent to form a benzoxazole (B165842) ring system. researchgate.net

Similarly, the Ullmann reaction can be used for the condensation of 2-chlorobenzoic acids with aminothiazoles, which can subsequently cyclize to form thiazolo-quinazolinone systems. researchgate.net This demonstrates a pathway where the amino group of an aminobenzoic acid derivative acts as a nucleophile to form an intermediate that is primed for a subsequent intramolecular cyclization. The formation of N-acyliminium intermediates, which are then trapped by an intramolecular carboxyl group, is another established mechanism for synthesizing fused heterocyclic products like isoindolobenzoxazinones from aminobenzoic acid derivatives. nih.gov

These cyclization strategies are fundamental in medicinal chemistry for creating rigid, polycyclic molecules with defined three-dimensional shapes, which are often sought after for their potential as therapeutic agents.

Advanced Spectroscopic and Diffraction Based Research Methodologies Applied to the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including derivatives of 5-Amino-2-fluoro-4-methylbenzoic acid. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the molecular structure, connectivity, and the electronic environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups. The methyl group, being attached to the aromatic ring, would appear in the aliphatic region.

For illustrative purposes, the expected ¹H NMR chemical shifts for this compound can be estimated based on data from structurally related compounds like p-Toluic acid and o-Toluic acid.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.5 - 7.8 | Doublet |

| H-6 | ~6.8 - 7.2 | Doublet |

| -CH₃ | ~2.3 - 2.5 | Singlet |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet |

| -COOH | ~12.0 - 13.0 | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The presence of the fluorine atom would also lead to C-F coupling, which can be observed in the spectrum.

The expected ¹³C NMR chemical shifts can be inferred from data for related compounds. For instance, in p-Toluic acid, the aromatic carbons appear in the range of 128-143 ppm, while the carboxylic acid carbon is around 168 ppm. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-COOH) | ~165 - 170 |

| C-2 (C-F) | ~155 - 160 (Doublet, ¹JCF) |

| C-3 | ~115 - 120 |

| C-4 (C-CH₃) | ~140 - 145 |

| C-5 (C-NH₂) | ~145 - 150 |

| C-6 | ~110 - 115 |

| -CH₃ | ~20 - 25 |

| -COOH | ~165 - 170 |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong NMR signals. wikipedia.org The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment within the aromatic ring. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and differentiating fluorinated compounds. thermofisher.com The signal for the fluorine atom would likely appear as a multiplet due to coupling with neighboring protons. For fluorobenzene, the ¹⁹F chemical shift is approximately -113 ppm.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would help in assigning the aromatic protons by showing which protons are adjacent to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the signals of protons with the carbons to which they are directly attached. nih.gov This would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon signals.

Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also be used to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of a compound, as the exact masses of atoms are unique. For this compound (C₈H₈FNO₂), the theoretical exact mass can be calculated.

| Element | Number of Atoms | Exact Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Theoretical Exact Mass | 169.054907 |

An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the molecular formula of the compound.

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure, functional groups, and bonding arrangements within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The spectrum is dominated by vibrations associated with the carboxylic acid, amino group, and the substituted benzene (B151609) ring.

The carboxylic acid group gives rise to several distinct and strong absorption bands. A very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which corresponds to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nih.gov The C=O (carbonyl) stretching vibration appears as a very strong and sharp band, typically in the range of 1680–1710 cm⁻¹ for aromatic carboxylic acids. The C-O stretching and O-H in-plane bending vibrations are coupled and result in bands between 1400–1440 cm⁻¹ and 1210–1320 cm⁻¹.

The amino group (-NH₂) also presents characteristic bands. The N-H stretching vibrations typically appear as two bands in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes, respectively. nist.gov The N-H scissoring (bending) vibration is found in the 1590–1650 cm⁻¹ range.

Vibrations of the substituted aromatic ring are also prominent. The aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹. massbank.eu The C=C stretching vibrations within the ring give rise to a series of bands in the 1450–1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending bands in the 700–900 cm⁻¹ region, which can be diagnostic of the substitution pattern. Finally, the C-F stretching vibration is expected to produce a strong band typically found in the 1000–1350 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Two Bands |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak, Multiple Bands |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aryl-Fluorine | C-F Stretch | 1000 - 1350 | Strong |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FTIR for a complete vibrational analysis. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. This makes it particularly useful for analyzing the aromatic ring and C-C backbone of this compound.

The symmetric C=C stretching vibrations of the benzene ring, often weak in the IR spectrum, typically show strong intensity in the Raman spectrum in the 1580-1620 cm⁻¹ region. quora.com The ring breathing mode, a symmetric vibration involving the entire ring, gives a sharp and intense band, the position of which is sensitive to the mass and electronic nature of the substituents. For substituted benzenes, this mode is often found around 1000 cm⁻¹. nih.gov

The C-N and C-CH₃ stretching vibrations also give rise to characteristic Raman signals. While the C=O stretch of the carboxylic acid is strong in both IR and Raman spectra, the symmetric stretching of the carboxylate group (in the case of a salt or zwitterion) is particularly prominent in Raman. quora.com The C-F bond, while producing a strong IR band, will also have a corresponding Raman signal. By combining data from both FTIR and Raman spectroscopy, a more complete and reliable assignment of the vibrational modes of the molecule can be achieved, aided by computational methods like Density Functional Theory (DFT). uni-halle.de

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | Symmetric C=C Stretch | 1580 - 1620 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong, Sharp |

| Carboxylic Acid (-COOH) | C=O Stretch | 1650 - 1700 | Strong |

| Methyl Group (-CH₃) | Symmetric C-H Stretch | ~2930 | Medium |

| Aryl-Amine | C-N Stretch | 1250 - 1350 | Medium |

Matrix Isolation-Infrared (MI-IR) Spectroscopy for Conformational Studies

Matrix Isolation-Infrared (MI-IR) spectroscopy is a specialized technique used to study the conformational landscape of molecules that possess rotational freedom. In this method, molecules are trapped within an inert, solid matrix (such as argon) at cryogenic temperatures. This environment prevents intermolecular interactions and freezes the molecules in their various gas-phase conformations, allowing for their individual spectroscopic characterization.

For this compound, the primary source of conformational isomerism is the rotation around the C-C single bond connecting the carboxylic acid group to the aromatic ring. This can lead to different orientations of the hydroxyl group relative to the rest of the molecule. Theoretical calculations on related substituted benzoic acids have shown the existence of different conformers. The relative energies of these conformers are often very close, meaning multiple forms can coexist at room temperature. MI-IR allows for the direct observation of these distinct conformers, as the subtle differences in their geometry lead to small but measurable shifts in their vibrational frequencies, particularly those of the C=O and O-H stretching modes. By comparing the experimental MI-IR spectrum with theoretical spectra calculated for different possible conformers, researchers can identify the specific conformations present and determine their relative stabilities.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π → π* transitions within the benzene ring. Benzoic acid itself typically displays two main absorption bands: a primary, intense band (B-band) around 230 nm and a secondary, less intense band (C-band) around 270-280 nm. nih.gov

The positions and intensities of these bands are significantly influenced by the substituents on the aromatic ring. Both electron-donating groups (like -NH₂ and -CH₃) and electron-withdrawing groups can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. nih.gov The amino group (-NH₂), being a strong auxochrome, is expected to cause a significant red shift due to n → π* transitions and its ability to extend the π-conjugated system through resonance. The methyl group also contributes a slight bathochromic shift. The fluorine atom's effect is more complex, involving both inductive electron withdrawal and mesomeric electron donation, but it generally contributes to shifts in the absorption maxima.

The combined effect of the amino, fluoro, and methyl groups on the benzene chromophore in this compound would be a modified spectrum compared to unsubstituted benzoic acid. The electronic properties of the substituents, such as their ability to donate or withdraw electron density, directly impact the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which corresponds to the energy of the absorbed UV-Vis light. unito.it Therefore, UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of the molecule.

| Absorption Band | Electronic Transition | Approximate λmax Range (nm) | Comment |

|---|---|---|---|

| B-band (Primary) | π → π | > 230 | Intense absorption, bathochromically shifted by substituents. |

| C-band (Secondary) | π → π | > 280 | Less intense, shifted and potentially merged with other bands due to strong auxochromes. |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination of Derivatives and Complexes

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself may not be publicly available, the principles of its solid-state structure can be inferred from extensive studies on related benzoic acid derivatives.

A hallmark of the crystal structure of benzoic acids is the formation of centrosymmetric dimers in the solid state. This occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules, forming a characteristic R²₂(8) ring motif. This dimerization is a very robust supramolecular synthon and is expected to be the primary interaction governing the crystal packing of this compound.

SC-XRD analysis provides precise data on bond lengths, bond angles, and torsion angles. For instance, it would reveal the degree of planarity of the molecule and the orientation of the carboxyl group relative to the aromatic ring. In the solid state, this orientation can be influenced by crystal packing forces.

| Parameter | Typical Value / Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the crystal. Centrosymmetric groups are common for dimers. |

| Primary Interaction | O-H···O Hydrogen Bonds | Forms centrosymmetric carboxylic acid dimers. |

| C=O Bond Length | ~1.25 - 1.27 Å | Reflects the double bond character of the carbonyl group. |

| C-O Bond Length | ~1.26 - 1.28 Å | Often similar to C=O length in dimers due to resonance in the hydrogen-bonded system. |

| Secondary Interactions | N-H···O, C-H···F, π-π stacking | Stabilize the 3D crystal packing arrangement. |

Inability to Generate Article Due to Lack of Specific Research Data

The user's instructions demand a "thorough, informative, and scientifically accurate" article, structured with specific subsections on Density Functional Theory (DFT) calculations, basis set selection, Frontier Molecular Orbital (HOMO-LUMO) analysis, electrostatic potential maps, and Fukui functions for the compound this compound.

The creation of such an article necessitates access to published computational chemistry studies that have explicitly modeled this molecule. Without these foundational sources, the following critical information is unavailable:

Optimized Molecular Geometry: Data on bond lengths, bond angles, and dihedral angles calculated via DFT.

Energy and Stability Metrics: Results from specific levels of theory and basis sets.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and other quantum chemical descriptors.

Charge Distribution: Data for generating electrostatic potential maps to visualize electron density and predict reactive sites.

Reactivity Indices: Calculated Fukui functions to quantify local reactivity.

Generating this information without sourcing it from established scientific research would constitute fabrication and would not be scientifically accurate or valid. Furthermore, using data from similar but distinct molecules would violate the strict instruction to focus solely on this compound. Therefore, in the absence of the required scientific data, the request cannot be fulfilled.

Computational and Theoretical Investigations of 5 Amino 2 Fluoro 4 Methylbenzoic Acid

Vibrational Frequency Computations and Spectroscopic Assignments

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (infrared and Raman) of molecules. These theoretical predictions are crucial for the assignment of experimental spectral bands to specific molecular vibrations.

For a molecule like 5-Amino-2-fluoro-4-methylbenzoic acid, harmonic frequency calculations would be the initial step in a computational vibrational analysis. These calculations are typically performed at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. scirp.orgresearchgate.net

The harmonic approximation, however, assumes that the potential energy surface is a perfect parabola around the equilibrium geometry, which is not entirely accurate for real molecules. Anharmonic frequency calculations offer a more refined prediction by accounting for the non-parabolic nature of the potential energy surface. This is particularly important for modes involving hydrogen stretching, such as those in the amino (-NH₂) and carboxylic acid (-COOH) groups, which are known to exhibit significant anharmonicity.

A study on 5-amino-2-chlorobenzoic acid utilized both ab initio Hartree-Fock and DFT methods to calculate harmonic vibrational wavenumbers, which were then compared with experimental FT-Raman and FTIR spectra. nih.gov A similar approach for this compound would likely yield a set of calculated frequencies that, after appropriate scaling, would correlate well with experimental data.

Table 1: Predicted Harmonic Vibrational Frequencies and Assignments for this compound (Representative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| O-H stretch | ~3500-3600 | Carboxylic acid O-H stretching |

| N-H stretch (asymm) | ~3400-3500 | Asymmetric N-H stretching of amino group |

| N-H stretch (symm) | ~3300-3400 | Symmetric N-H stretching of amino group |

| C-H stretch (methyl) | ~2950-3000 | C-H stretching of methyl group |

| C=O stretch | ~1700-1750 | Carbonyl stretching of carboxylic acid |

| C-C stretch (ring) | ~1500-1600 | Aromatic ring C-C stretching |

| N-H bend | ~1600-1650 | N-H scissoring of amino group |

| O-H bend | ~1300-1400 | In-plane O-H bending of carboxylic acid |

| C-F stretch | ~1200-1300 | C-F stretching |

| C-N stretch | ~1250-1350 | C-N stretching |

Disclaimer: This table is a representative example based on typical vibrational frequencies for the functional groups present and is not derived from direct computational results for this compound.

To provide a more detailed and unambiguous assignment of the calculated vibrational frequencies, a Total Energy Distribution (TED) analysis is often performed. TED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode of vibration. This is especially useful for complex molecules where vibrational modes are often coupled and cannot be described by a single type of motion. For instance, a band in the mid-infrared region might have contributions from both C-C stretching within the aromatic ring and C-H in-plane bending. A study on 4-methyl-3-nitrobenzoic acid utilized DFT calculations to compute vibrational frequencies and intensities, demonstrating the utility of this approach. scirp.org

Conformational Analysis and Dynamics

The presence of rotatable bonds in this compound, specifically the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-N bond of the amino group, suggests the existence of multiple conformational isomers.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.com For this compound, a PES scan would typically involve systematically rotating the dihedral angle of the carboxylic acid group relative to the plane of the benzene (B151609) ring and calculating the energy at each step, while allowing the rest of the molecule to relax. This would reveal the low-energy conformers and the energy barriers between them.

Studies on substituted benzoic acids have shown that the presence of different functional groups can significantly influence the conformational preferences. nih.gov For example, intramolecular hydrogen bonding between the carboxylic proton and an adjacent substituent can stabilize certain conformations. In the case of this compound, the relative positions of the amino, fluoro, and methyl groups would dictate the rotational barrier of the carboxylic acid group. A computational study on aminofluorobenzoic acids highlighted the role of intramolecular interactions in determining conformational isomerism. nih.gov

Remote conformational switching is a phenomenon where the excitation of a vibrational mode in one part of a molecule can induce a conformational change in a distant part of the molecule. While not directly studied for this compound, this phenomenon has been observed in other substituted benzoic acids. For instance, in some systems, the excitation of an O-H stretching overtone can lead to the rotation of a remote functional group. This process is of interest for developing molecular machines and switches. The presence of both a carboxylic acid group (with an O-H bond) and an amino group in this compound makes it a potential candidate for exhibiting such long-range intramolecular vibrational energy transfer.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking in Derivatives)

In the solid state or in solution, molecules of this compound are expected to interact with each other through various non-covalent forces.

The most significant of these are hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (the -OH part) and acceptor (the C=O part). This allows for the formation of dimeric structures, which are common for carboxylic acids. scirp.org Furthermore, the amino group can also act as a hydrogen bond donor. The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor.

Prediction of Collision Cross Section (CCS) Values for Ion Mobility Studies

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. A key parameter derived from IMS measurements is the collision cross section (CCS), which is a measure of the effective area of an ion that it presents to a buffer gas. The prediction of CCS values through computational methods is a crucial aspect of modern analytical and theoretical chemistry, offering insights into the gas-phase conformations of ions and aiding in their identification in complex mixtures.

For this compound, the prediction of CCS values would involve the use of specialized software to calculate the theoretical CCS based on its three-dimensional structure. These theoretical values can then be compared with experimental data if available, or used to predict its behavior in an ion mobility spectrometer. The process typically involves molecular mechanics or quantum mechanics to generate low-energy conformations of the ion in the gas phase. Subsequently, various theoretical models, such as the trajectory method (TM), elastic and inelastic hard-sphere scattering (EHSS), or projection approximation (PA), are employed to calculate the CCS for each conformation.

The predicted CCS values are highly dependent on the ion's charge state and the specific adduct it forms (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺). Different adducts can significantly alter the ion's conformation and, consequently, its CCS value.

Predicted Collision Cross Section (CCS) Values

The following table presents hypothetical predicted CCS values for various ionic species of this compound in different drift gases. These values are illustrative of what would be expected from computational studies. The actual values would need to be determined through specific computational modeling for this compound.

| Ion Species | Drift Gas | Predicted CCS (Ų) | Computational Method |

| [M+H]⁺ | N₂ | 135.2 | Trajectory Method |

| [M+H]⁺ | He | 115.8 | Trajectory Method |

| [M-H]⁻ | N₂ | 132.5 | Trajectory Method |

| [M-H]⁻ | He | 113.1 | Trajectory Method |

| [M+Na]⁺ | N₂ | 140.7 | Trajectory Method |

| [M+Na]⁺ | He | 120.3 | Trajectory Method |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual computational studies would be required to determine the precise predicted CCS values for this compound.

The utility of such predicted CCS data is manifold. It can be used to create theoretical libraries for the identification of unknown compounds in metabolomics and other 'omics' studies. Furthermore, comparing predicted CCS values with experimentally measured values can provide confidence in compound identification, especially when dealing with isomeric species that are difficult to distinguish by mass spectrometry alone. For this compound, this would be particularly valuable in complex biological or environmental samples.

Strategic Applications in Chemical Research and Development

Role as a Key Synthetic Intermediate for Diverse Molecular Scaffolds

The trifunctional nature of 5-amino-2-fluoro-4-methylbenzoic acid makes it a key intermediate in the synthesis of a wide array of molecular scaffolds. The presence of an amine, a carboxylic acid, and a fluorine atom allows for sequential and regioselective reactions to build molecular complexity.

The amino and carboxylic acid groups on the aromatic ring are ideally positioned for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science. For instance, these functionalities can readily undergo condensation reactions with appropriate partners to form fused ring systems. The fluorine substituent can influence the electronic properties and reactivity of the molecule, often enhancing its metabolic stability and binding affinity in biological systems. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general reactivity pattern of related fluorinated benzoic acids suggests its utility. For example, analogous compounds like 5-fluoro-2-methylbenzoic acid are used in the synthesis of 3-arylisoquinolinones and phthalides, which are classes of heterocyclic compounds with demonstrated biological activities. ossila.com

As a functionalized building block, this compound offers an efficient method for incorporating a fluorine atom and an amino group into a target molecule during a multi-step synthesis. This approach is often more advantageous than attempting to introduce these groups at a later stage, which can require harsh conditions and result in poor regioselectivity. The fluorine atom, in particular, is a crucial element in modern drug design, and its early introduction via a stable building block is a common strategy. The amino group provides a handle for further functionalization, such as amide bond formation or diazotization reactions, allowing for the extension of the molecular scaffold.

Contribution to Structure-Activity Relationship (SAR) Studies in Target Identification

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org The distinct substituents of this compound make it a valuable fragment for probing these relationships.

Compound libraries are collections of structurally related molecules used in high-throughput screening to identify new drug leads or biological probes. vipergen.comenamine.net this compound can serve as a core scaffold for the generation of such libraries. By systematically modifying the carboxylic acid and amino groups, researchers can create a diverse set of analogues. For example, the carboxylic acid can be converted to a series of esters or amides, while the amino group can be acylated, alkylated, or used in coupling reactions to introduce a variety of substituents. This systematic variation allows for the exploration of the chemical space around the initial scaffold to identify compounds with desired biological properties.

Table 1: Potential Modifications of this compound for Compound Libraries

| Functional Group | Potential Modification | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid | Esterification | Ester |

| Carboxylic Acid | Amidation | Amide |

| Amino Group | Acylation | Amide |

| Amino Group | Sulfonylation | Sulfonamide |

| Amino Group | Reductive Amination | Secondary/Tertiary Amine |

By incorporating this fluorinated benzoic acid derivative into a series of potential research modulators, scientists can systematically evaluate the impact of each functional group on the molecule's efficacy. The fluorine atom at the 2-position can influence the acidity of the carboxylic acid and the basicity of the amino group, as well as participate in hydrogen bonding or other non-covalent interactions with a biological target. The methyl group at the 4-position provides a lipophilic contact point and can influence the molecule's conformation. The amino group at the 5-position can act as a hydrogen bond donor or a site for further modification. Comparing the activity of analogues containing this scaffold to those without it, or with different substitution patterns, helps to build a detailed SAR model, guiding the design of more potent and selective compounds. nih.govresearchgate.net

Utilization in the Design and Synthesis of Research Probes

Development of Fluorinated PET (Positron Emission Tomography) Ligands for Receptor Binding Studies

Fluorinated compounds are of significant interest in the development of Positron Emission Tomography (PET) ligands due to the favorable properties of the fluorine-18 (B77423) isotope. While there is extensive research on various fluorinated molecules as PET tracers for imaging a range of biological targets, there is currently no specific literature detailing the use of this compound in the synthesis of PET ligands for receptor binding studies. The development of novel PET radiotracers is a complex process involving synthesis, radiolabeling, and extensive biological evaluation to assess their specificity, and affinity for the target receptor, as well as their pharmacokinetic properties.

Synthesis of Molecular Probes for Enzyme Inhibition Studies

Molecular probes are essential tools for studying enzyme function and for the discovery of new therapeutic agents. The structural motifs present in this compound could, in principle, be incorporated into molecules designed to interact with enzyme active sites. However, there are no specific studies available that describe the synthesis of molecular probes derived from this compound for the purpose of enzyme inhibition studies. Research in this area would typically involve the design and synthesis of derivatives and their subsequent evaluation in enzymatic assays to determine their inhibitory potency and mechanism of action.

Exploration in Materials Science Precursors

The unique combination of functional groups in this compound suggests its potential as a precursor in materials science, although specific examples of its use are not currently documented.

The amino and carboxylic acid functionalities of this compound make it a candidate as a monomer for the synthesis of specialty polyamides or other polymers. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Nevertheless, there is no available literature that reports the use of this specific compound in the development of advanced polymers.

Organic electronic materials are the foundation of technologies such as OLEDs and organic photovoltaics. The aromatic and functionalized nature of this compound could make it a useful starting material for the synthesis of larger, conjugated molecules with potential applications in this field. However, its specific application as a precursor for organic electronic materials has not been reported in the scientific literature.

Involvement in Agrochemical Lead Discovery and Mechanistic Studies

Fluorinated compounds play a significant role in the agrochemical industry. While related compounds, such as 5-Amino-2-chloro-4-fluorobenzoic acid, have been used as intermediates in the synthesis of herbicides, the direct involvement of this compound in agrochemical lead discovery is not documented.

Understanding the interaction of small molecules with plant enzymes is crucial for the development of new herbicides and plant growth regulators. While derivatives of this compound could potentially be synthesized and tested for such interactions, there are no published research findings in this specific area.

Mechanistic Investigations of Biochemical Pathways in Weeds (e.g., Saflufenacil intermediate)

Extensive research has elucidated the role of certain substituted aminobenzoic acids as crucial intermediates in the synthesis of potent herbicides. While the compound This compound is a notable aromatic amine, literature primarily points to a structurally similar analogue, 5-Amino-2-chloro-4-fluorobenzoic acid , as the key precursor in the industrial synthesis of the herbicide Saflufenacil. smolecule.comgoogle.com Due to this established synthetic pathway for Saflufenacil, the focus of mechanistic studies has been on the final active ingredient and its direct precursors.

Saflufenacil functions as a powerful inhibitor of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO), a critical component in the chlorophyll (B73375) and heme biosynthetic pathways in plants. researchgate.net Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen species. These reactive species cause rapid lipid peroxidation and loss of membrane integrity, leading to cellular leakage and ultimately, the death of susceptible weed species. researchgate.netnih.gov

The investigation into the biochemical pathways affected by Saflufenacil involves a variety of research methodologies:

Enzyme Inhibition Assays: These in vitro studies are fundamental to understanding the direct interaction between the herbicide and its target enzyme, PPO. Researchers can determine the concentration of the herbicide required to inhibit 50% of the enzyme's activity (IC50 value), providing a quantitative measure of its potency. For Saflufenacil, such assays have demonstrated high efficacy in inhibiting PPO from various weed species. nih.gov

Metabolite Profiling: By analyzing the metabolic changes within weed cells following treatment with Saflufenacil, scientists can confirm the mode of action. A hallmark of PPO inhibition is the significant accumulation of protoporphyrinogen IX and its oxidized product, protoporphyrin IX. researchgate.net Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify these and other related metabolites.

Physiological and Morphological Studies: Observing the macroscopic effects on treated weeds, such as chlorosis, necrosis, and growth inhibition, provides visual confirmation of the herbicide's efficacy. These studies are often conducted under controlled environmental conditions to assess the impact of factors like light intensity and temperature on the herbicidal activity.

The data gathered from these investigations are crucial for understanding the precise mechanism of action of Saflufenacil and for developing strategies to manage herbicide resistance in weed populations. While This compound itself is not directly implicated as the primary intermediate in the literature concerning Saflufenacil, the study of related aminobenzoic acids in this context is vital for the ongoing development of new and effective herbicidal agents.

Future Research Trajectories and Innovations

Development of Novel and Sustainable Synthetic Routes

The development of efficient, environmentally benign, and economically viable synthetic routes is a cornerstone of modern chemistry. Future efforts for synthesizing 5-Amino-2-fluoro-4-methylbenzoic acid will likely concentrate on minimizing waste, reducing energy consumption, and utilizing safer reagents.

Modern catalytic methods offer powerful tools for creating complex molecules with high precision. Future synthetic strategies for this compound could involve advanced catalytic systems to improve efficiency and selectivity. For instance, late-stage fluorination techniques using novel electrophilic fluorinating agents could provide more direct access to the target molecule from readily available precursors.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a significant frontier for sustainable synthesis. nih.gov Research could explore the use of engineered enzymes, such as transaminases, lipases, or cytochrome P450 enzymes, for key steps in the synthesis. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exceptional chemo-, regio-, and stereoselectivity, thereby reducing the need for protecting groups and minimizing hazardous waste. nih.govbioorganica.com.ua The development of a biocatalytic route could lead to a more cost-effective and environmentally friendly production process. valpo.edu

Flow chemistry, or continuous manufacturing, is revolutionizing the production of active pharmaceutical ingredients (APIs) and fine chemicals. mdpi.comyokogawa.com This technology offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater consistency, and the potential for seamless integration of multiple reaction and purification steps. d-nb.infoacs.orgnih.gov

Future research could focus on translating the synthesis of this compound into a continuous flow process. A modular flow system could be designed where starting materials are continuously fed into a series of reactors, with intermediates being directly channeled into subsequent steps without isolation. mdpi.com This approach not only improves efficiency and scalability but also allows for the safe handling of potentially hazardous reagents and intermediates under controlled conditions. d-nb.info

Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound

| Feature | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult; often requires re-optimization | Easier; achieved by extending run time |